molecular formula C9H8N2O2S B2712252 Ethyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 59944-77-3

Ethyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B2712252
CAS No.: 59944-77-3
M. Wt: 208.24
InChI Key: BPEISRFZSPQOLU-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyrazine-6-carboxylate: is a versatile chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thieno[2,3-b]pyrazine-6-carboxylate can be synthesized through several methods. One common approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method uses either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl thieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyrazine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Ethyl thieno[2,3-b]pyrazine-6-carboxylate has a wide range of applications in scientific research:

    Pharmaceuticals: This compound serves as a building block for the synthesis of novel pharmaceutical agents with potential antitumor activity.

    Materials Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

    Biological Research: The compound is studied for its effects on human tumor cells, including its ability to inhibit cell growth and induce apoptosis.

Comparison with Similar Compounds

    Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These compounds share a similar core structure and have been studied for their antitumor activity.

    Pyrrolopyrazine Derivatives: These compounds also contain a fused ring system with nitrogen atoms and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness: Ethyl thieno[2,3-b]pyrazine-6-carboxylate is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to serve as a versatile building block in the synthesis of novel compounds makes it particularly valuable in research and development.

Properties

IUPAC Name

ethyl thieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEISRFZSPQOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thieno[3,2-b]pyrazine-6-carboxylic acid (2 g, 11.10 mmol) was dissolved in ethanol (30 mL). Concentrate H2SO4 (5.92 mL, 111 mmol) was slowly added. The resulting mixture was heated at 80° C. overnight. The reaction mixture was cooled en neutralized with saturated Na2CO3 solution. The resulting precipitate was collected to give ethyl thieno[3,2-b]pyrazine-6-carboxylate 86 (1.85 g, 80%) as a brown solid. (m/z)=209 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
5.92 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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